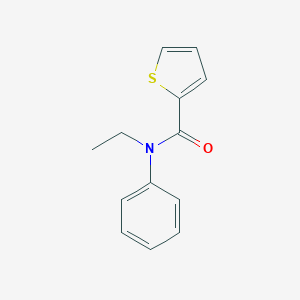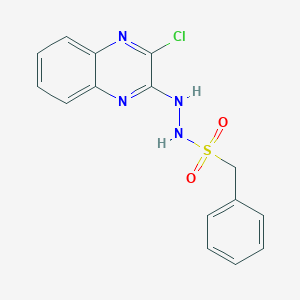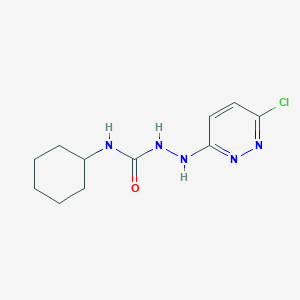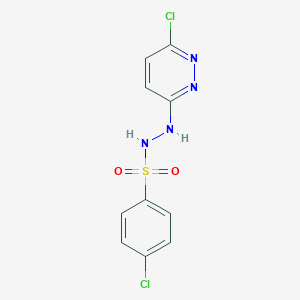![molecular formula C10H15N3OS B263820 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMSA, and it has been found to have several unique properties that make it an attractive candidate for use in a variety of research applications.
作用機序
The mechanism of action of DMSA involves its ability to bind to metal ions and form stable complexes that can be excreted from the body. DMSA contains two sulfur atoms that can bind to metal ions, and its structure allows it to form stable chelates with a variety of different metals. Once bound to a metal ion, DMSA can help to remove the metal from the body by increasing urinary excretion.
Biochemical and Physiological Effects:
DMSA has been found to have several biochemical and physiological effects in laboratory experiments. In addition to its chelating properties, DMSA has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for treating a variety of diseases. DMSA has also been found to have a protective effect on the liver and kidneys, which may make it useful for preventing damage from toxic substances.
実験室実験の利点と制限
One of the main advantages of using DMSA in laboratory experiments is its ability to chelate a wide range of metal ions. This makes it a versatile tool for studying metal toxicity and developing new treatments for metal poisoning. However, there are also some limitations to using DMSA in laboratory experiments. For example, DMSA can be toxic at high doses, and its chelating properties may interfere with the absorption of other nutrients.
将来の方向性
There are several future directions for research on DMSA. One area of interest is in developing new chelating agents that are more effective and less toxic than DMSA. Another area of research is in studying the effects of DMSA on different types of metal toxicity, including exposure to radioactive metals. Additionally, there is interest in studying the potential therapeutic uses of DMSA for diseases such as Alzheimer's and Parkinson's, which may be related to metal toxicity.
合成法
The synthesis of DMSA involves the reaction of 4,6-dimethyl-2-thiouracil with N,N-dimethylacetic anhydride. This reaction produces DMSA as a white crystalline solid, which can be purified using standard laboratory techniques.
科学的研究の応用
DMSA has been found to have several potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of DMSA is in the study of metal toxicity and chelation therapy. DMSA has been shown to be an effective chelating agent for a variety of heavy metals, including lead, mercury, and cadmium. This makes it a valuable tool for studying the effects of metal toxicity on biological systems, as well as for developing new treatments for metal poisoning.
特性
分子式 |
C10H15N3OS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3 |
InChIキー |
VICNHVUBTBTSHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |
溶解性 |
31.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)



![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)